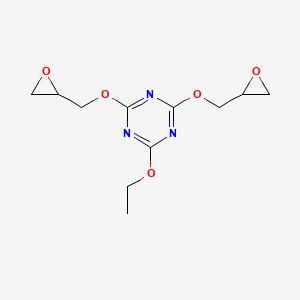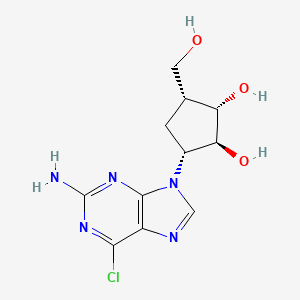
1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)- is a complex organic compound that features a cyclopentane ring with multiple functional groups, including an amino group, a chloro group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and purine bases. Key steps may involve:
Nucleophilic substitution: to introduce the amino and chloro groups.
Hydroxylation: to add hydroxyl groups to the cyclopentane ring.
Purine coupling: to attach the purine derivative to the cyclopentane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Scalability: considerations to ensure the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting genetic expression or replication.
Modulating signaling pathways: Influencing cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopentanediol derivatives: Compounds with similar cyclopentane structures but different functional groups.
Purine analogs: Compounds with similar purine bases but different substituents.
Uniqueness
The uniqueness of 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
CAS No. |
108742-08-1 |
|---|---|
Molecular Formula |
C11H14ClN5O3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(1S,2S,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7+,8+/m1/s1 |
InChI Key |
YPNCGBSKCXEJKT-KYNKHSRBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



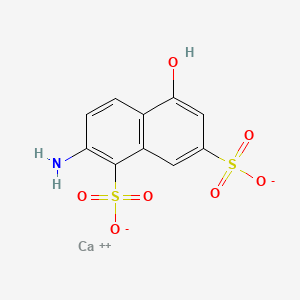
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
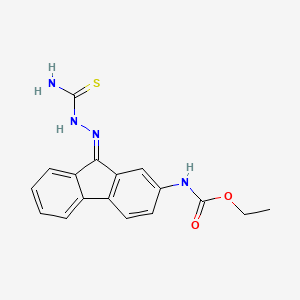
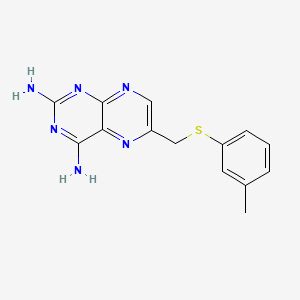



![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)

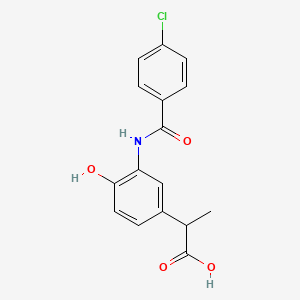
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
